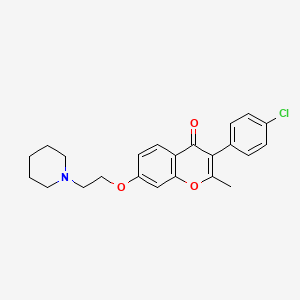

甲基4-(4-(3,5-二氧吗啉基)哌啶-1-甲酰)苯酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex has been developed . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .Molecular Structure Analysis

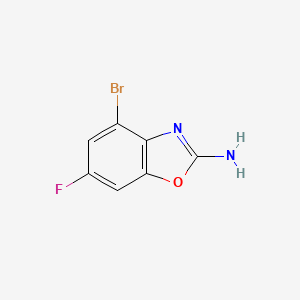

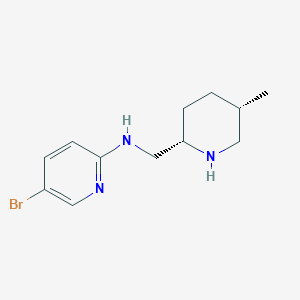

The molecular structure of “Methyl 4-(4-(3,5-dioxomorpholino)piperidine-1-carbonyl)benzoate” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine . The process passes through a previously unknown isomer of 3,4,5,6-tetrahydropyridine .Physical And Chemical Properties Analysis

The molecular weight of “Methyl 4-(4-(3,5-dioxomorpholino)piperidine-1-carbonyl)benzoate” is 360.366.科学研究应用

Synthesis of Biologically Active Piperidines

Piperidine derivatives are crucial in the pharmaceutical industry, with applications in over twenty classes of drugs, including alkaloids . Methyl 4-(4-(3,5-dioxomorpholino)piperidine-1-carbonyl)benzoate can be used as a precursor in the synthesis of various biologically active piperidines. These compounds are essential for constructing drugs due to their significant role in pharmacology.

Development of Anticancer Agents

Piperidine derivatives have been utilized as anticancer agents . The compound could potentially be involved in the synthesis of novel anticancer drugs, particularly due to the presence of the piperidine moiety, which is a common feature in many pharmacologically active compounds.

Antimicrobial and Antifungal Applications

The piperidine nucleus is known to be effective in antimicrobial and antifungal treatments . Methyl 4-(4-(3,5-dioxomorpholino)piperidine-1-carbonyl)benzoate could be explored for its efficacy in these areas, contributing to the development of new antimicrobial and antifungal medications.

Analgesic and Anti-inflammatory Uses

Compounds with a piperidine structure are often used for their analgesic and anti-inflammatory properties . Research into the applications of Methyl 4-(4-(3,5-dioxomorpholino)piperidine-1-carbonyl)benzoate could lead to the creation of new pain relief and anti-inflammatory drugs.

Neuroprotective Effects

Piperidine derivatives are being investigated for their potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s . The subject compound may contribute to this field by serving as a building block for drugs with neuroprotective capabilities.

Cardiovascular Drug Development

The piperidine nucleus is also associated with cardiovascular benefits, including antihypertensive and anticoagulant effects . Methyl 4-(4-(3,5-dioxomorpholino)piperidine-1-carbonyl)benzoate could be valuable in synthesizing new cardiovascular drugs that leverage these properties.

未来方向

Piperidines play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This could be a potential future direction for research involving “Methyl 4-(4-(3,5-dioxomorpholino)piperidine-1-carbonyl)benzoate”.

属性

IUPAC Name |

methyl 4-[4-(3,5-dioxomorpholin-4-yl)piperidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6/c1-25-18(24)13-4-2-12(3-5-13)17(23)19-8-6-14(7-9-19)20-15(21)10-26-11-16(20)22/h2-5,14H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQKXNMPKCPITC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)COCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(4-(3,5-dioxomorpholino)piperidine-1-carbonyl)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2753501.png)

![3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2753507.png)

![N-(benzoyloxy)-N-((E)-{1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)amine](/img/structure/B2753516.png)

![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-methanesulfonamidophenyl)acetamide](/img/structure/B2753519.png)